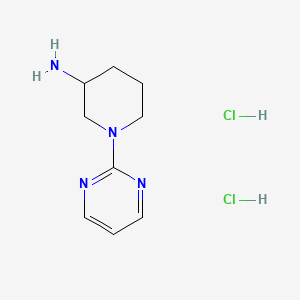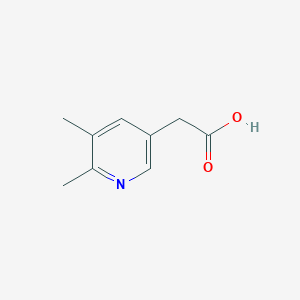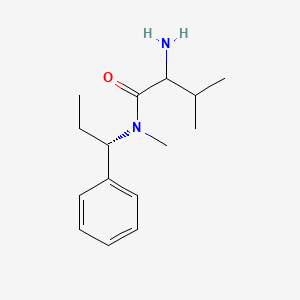
1-Benzyl 3-ethyl 2,2-dimethylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 3-ethyl 2,2-dimethylmalonate is an organic compound with the molecular formula C14H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a benzyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with benzyl bromide and ethyl iodide in a nucleophilic substitution reaction to introduce the benzyl and ethyl groups, respectively.
Purification: The product is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions precisely.
Catalysts and Solvents: Employing catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: Hydrolysis of the ester groups in acidic or basic conditions leads to the formation of the corresponding carboxylic acids.
Decarboxylation: Heating the compound can result in decarboxylation, producing substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat.
Major Products:
Alkylation: Dialkylated malonates.
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
1-Benzyl 3-ethyl 2,2-dimethylmalonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 2,2-dimethylmalonate involves its ability to undergo nucleophilic substitution reactions. The enolate ion formed from the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution: The enolate ion targets electrophilic centers in alkyl halides and other electrophiles.
Decarboxylation Pathway: The compound undergoes decarboxylation to form substituted acetic acids, which can participate in further chemical reactions.
Comparison with Similar Compounds
1-Benzyl 3-ethyl 2,2-dimethylmalonate can be compared with other malonate derivatives:
Diethyl Malonate: Lacks the benzyl and ethyl groups, making it less reactive in certain nucleophilic substitution reactions.
Dimethyl Malonate: Similar structure but with methyl groups instead of benzyl and ethyl groups, leading to different reactivity and applications.
Benzyl Malonate: Contains a benzyl group but lacks the ethyl group, affecting its chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both benzyl and ethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-O-benzyl 1-O-ethyl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C14H18O4/c1-4-17-12(15)14(2,3)13(16)18-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
IVCMLNZWNSMULA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)



![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)






